3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a triazolo-thiadiazole core, which is known for its stability and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-methoxybenzohydrazide with 3-methylthiophene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions, leading to the formation of the desired triazolo-thiadiazole ring system.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the compound while reducing the reaction time and waste generation.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KSR in DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Methoxy or thiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of various bacterial strains and cancer cell lines.
Industry
In the materials science field, this compound is explored for its electronic properties. It can be used in the development of organic semiconductors and photovoltaic materials due to its stable and conjugated structure.
Mechanism of Action
The mechanism by which 3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. As an anticancer agent, it could interfere with DNA replication or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(5-Chloro-2-methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique electronic properties due to the presence of the 3-methylthiophene moiety
Properties
Molecular Formula |
C15H11ClN4OS2 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11ClN4OS2/c1-8-5-6-22-12(8)14-19-20-13(17-18-15(20)23-14)10-7-9(16)3-4-11(10)21-2/h3-7H,1-2H3 |
InChI Key |
VFWAQIWREBNLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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